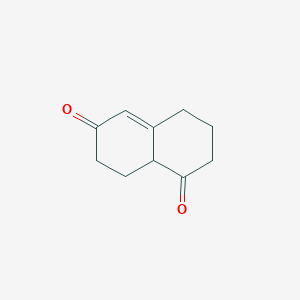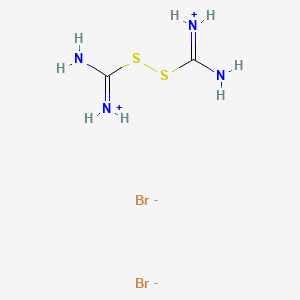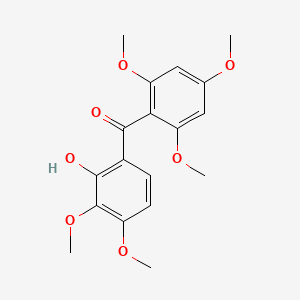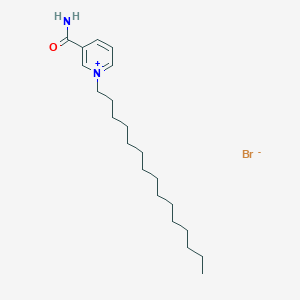
1-(2-Phenylmethoxyethoxycarbonyl)ethyl butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Phenylmethoxyethoxycarbonyl)ethyl butanoate is an ester compound characterized by its unique structure, which includes a phenylmethoxy group and a butanoate ester linkage. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Phenylmethoxyethoxycarbonyl)ethyl butanoate can be synthesized through the esterification reaction between 1-(2-Phenylmethoxyethoxycarbonyl)ethanol and butanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Phenylmethoxyethoxycarbonyl)ethyl butanoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 1-(2-Phenylmethoxyethoxycarbonyl)ethanol and butanoic acid.
Reduction: 1-(2-Phenylmethoxyethoxycarbonyl)ethanol.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Phenylmethoxyethoxycarbonyl)ethyl butanoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2-Phenylmethoxyethoxycarbonyl)ethyl butanoate involves its interaction with specific molecular targets and pathways:
Ester Hydrolysis: The ester bond is cleaved by esterases, releasing the corresponding alcohol and acid.
Reduction: The ester is reduced to the corresponding alcohol by reducing agents like LiAlH4.
Substitution: Nucleophiles attack the carbonyl carbon, leading to the formation of new ester derivatives.
Comparación Con Compuestos Similares
1-(2-Phenylmethoxyethoxycarbonyl)ethyl butanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent and in flavorings.
Methyl butyrate: Known for its fruity odor and used in perfumes and flavorings.
Isopropyl butanoate: Used in fragrances and as a solvent.
Uniqueness
This compound is unique due to its specific structure, which includes a phenylmethoxy group, providing distinct chemical and physical properties compared to other esters .
Propiedades
Número CAS |
42024-41-9 |
|---|---|
Fórmula molecular |
C16H22O5 |
Peso molecular |
294.34 g/mol |
Nombre IUPAC |
[1-oxo-1-(2-phenylmethoxyethoxy)propan-2-yl] butanoate |
InChI |
InChI=1S/C16H22O5/c1-3-7-15(17)21-13(2)16(18)20-11-10-19-12-14-8-5-4-6-9-14/h4-6,8-9,13H,3,7,10-12H2,1-2H3 |
Clave InChI |
RNYKTSXCGIEHCM-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OC(C)C(=O)OCCOCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


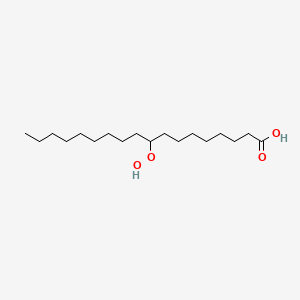
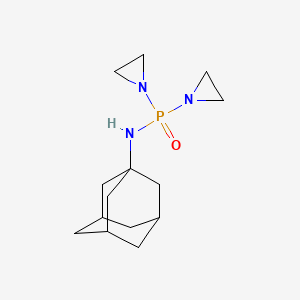

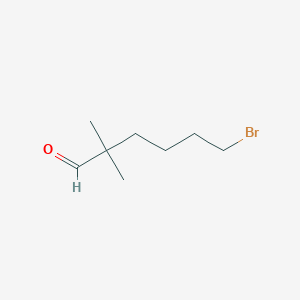
![2,2'-(Naphthalene-1,4-diyl)bis[5-(methanesulfonyl)-1,3-benzoxazole]](/img/structure/B14652033.png)
![4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14652040.png)
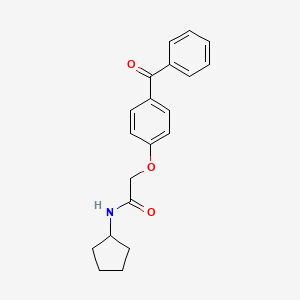
![4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine](/img/structure/B14652048.png)
![2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine](/img/structure/B14652050.png)
